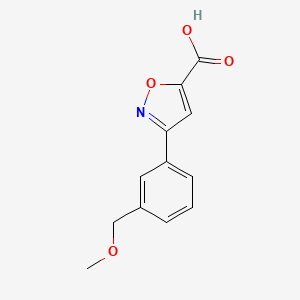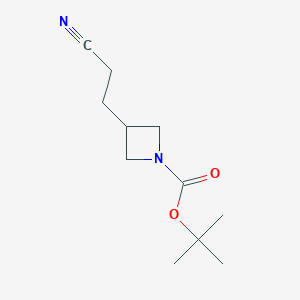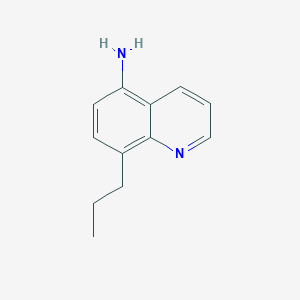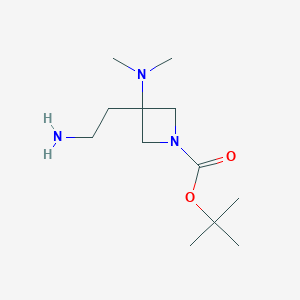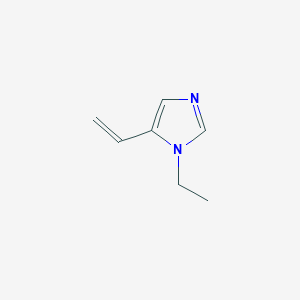
3-(Cyclopentyloxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a cyclopentyloxy group at the third position. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is known for its significant role in medicinal chemistry due to its unique structural and stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a cyclopentanol derivative and a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound . Another method includes the use of organocatalysts to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 3-(Cyclopentyloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrrolidines or O-substituted cyclopentanes
科学的研究の応用
3-(Cyclopentyloxy)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclopentyloxy)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
類似化合物との比較
Pyrrolidine: A parent compound with a simpler structure.
N-Methylpyrrolidine: A derivative with a methyl group at the nitrogen atom.
Cyclopentylpyrrolidine: A compound with a cyclopentyl group directly attached to the pyrrolidine ring.
Uniqueness: 3-(Cyclopentyloxy)pyrrolidine stands out due to the presence of the cyclopentyloxy group, which imparts unique steric and electronic properties. This modification can enhance the compound’s biological activity and selectivity compared to its simpler analogs .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
3-cyclopentyloxypyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2 |
InChIキー |
YBYMABMYGBFEMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


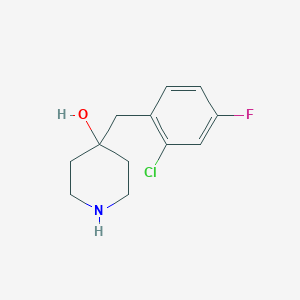
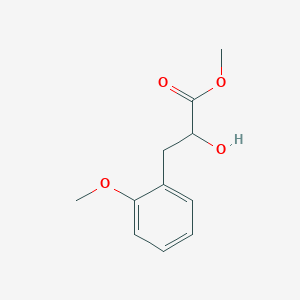
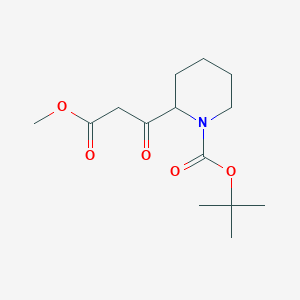
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
